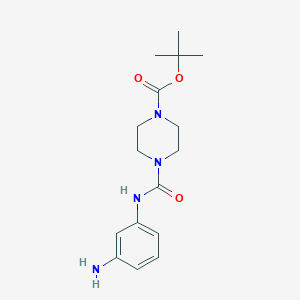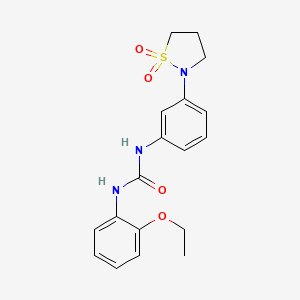
4-(3-aminofenil)piperazin-1-carboxilato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H24N4O3 and a molecular weight of 320.39 g/mol This compound is known for its applications in various fields, including chemistry, biology, and medicine
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes .
Medicine: In medicinal chemistry, tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mecanismo De Acción
Target of Action
Similar compounds have been used as linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets to induce changes that lead to protein degradation .
Result of Action
Similar compounds have been known to induce targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-aminophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Comparación Con Compuestos Similares
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- (3S)-3-(4-aminophenyl)-1-piperidinecarboxylic acid tert-butyl ester
Uniqueness: Tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate is unique due to its specific structure, which allows it to interact with a wide range of biological targets.
Propiedades
IUPAC Name |
tert-butyl 4-[(3-aminophenyl)carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-9-7-19(8-10-20)14(21)18-13-6-4-5-12(17)11-13/h4-6,11H,7-10,17H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGQSCMQFCBKNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide](/img/structure/B2408966.png)

![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-phenylacetamide](/img/structure/B2408970.png)
![1-[1-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B2408971.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)




![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)

![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)
![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)
![[4-(1-Adamantyl)-2-nitrophenyl]methylamine](/img/structure/B2408988.png)
